Benzyl (2-bromo-4-fluorophenyl)carbamate
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Overview
Description
Benzyl (2-bromo-4-fluorophenyl)carbamate is an organic compound with the molecular formula C14H11BrFNO2. It is a derivative of carbamic acid and features a benzyl group attached to a 2-bromo-4-fluorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (2-bromo-4-fluorophenyl)carbamate can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-bromo-4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 2-bromo-4-fluoroaniline and benzyl alcohol.
Scientific Research Applications
Benzyl (2-bromo-4-fluorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl (2-bromo-4-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (4-bromo-2-fluorophenyl)carbamate
- Benzyl (4-bromo-3-fluorophenyl)carbamate
- Benzyl (2-(4-fluorophenyl)propan-2-yl)carbamate
Uniqueness
Benzyl (2-bromo-4-fluorophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C14H11BrFNO2 |
---|---|
Molecular Weight |
324.14 g/mol |
IUPAC Name |
benzyl N-(2-bromo-4-fluorophenyl)carbamate |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-8-11(16)6-7-13(12)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI Key |
PJPMGLKLMMLCFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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